molecular formula C11H12BrNOS B8154387 1-(Azetidin-1-yl)-2-((3-bromophenyl)thio)ethanone

1-(Azetidin-1-yl)-2-((3-bromophenyl)thio)ethanone

Cat. No.: B8154387
M. Wt: 286.19 g/mol
InChI Key: BGNLTHFDJSMWPA-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-((3-bromophenyl)thio)ethanone is a synthetic organic compound characterized by the presence of an azetidine ring, a bromophenyl group, and a thioether linkage

Preparation Methods

The synthesis of 1-(Azetidin-1-yl)-2-((3-bromophenyl)thio)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via nucleophilic substitution reactions using bromobenzene derivatives.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the azetidine derivative with a thiol compound under appropriate conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(Azetidin-1-yl)-2-((3-bromophenyl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Azetidin-1-yl)-2-((3-bromophenyl)thio)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-((3-bromophenyl)thio)ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring and bromophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The thioether linkage may play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

1-(Azetidin-1-yl)-2-((3-bromophenyl)thio)ethanone can be compared with similar compounds such as:

    1-(Azetidin-1-yl)-2-phenylethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-(Pyrrolidin-1-yl)-2-((3-bromophenyl)thio)ethanone: Contains a pyrrolidine ring instead of an azetidine ring, affecting its chemical properties and applications.

    1-(Azetidin-1-yl)-2-((4-bromophenyl)thio)ethanone:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(azetidin-1-yl)-2-(3-bromophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c12-9-3-1-4-10(7-9)15-8-11(14)13-5-2-6-13/h1,3-4,7H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNLTHFDJSMWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CSC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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